6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one 6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 438035-77-9
VCID: VC6827319
InChI: InChI=1S/C16H19ClO3/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,18H,3-7H2,1-2H3
SMILES: CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C
Molecular Formula: C16H19ClO3
Molecular Weight: 294.78

6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one

CAS No.: 438035-77-9

Cat. No.: VC6827319

Molecular Formula: C16H19ClO3

Molecular Weight: 294.78

* For research use only. Not for human or veterinary use.

6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one - 438035-77-9

Specification

CAS No. 438035-77-9
Molecular Formula C16H19ClO3
Molecular Weight 294.78
IUPAC Name 6-chloro-3-hexyl-7-hydroxy-4-methylchromen-2-one
Standard InChI InChI=1S/C16H19ClO3/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,18H,3-7H2,1-2H3
Standard InChI Key QSYDWVWKCPCPIS-UHFFFAOYSA-N
SMILES CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-chloro-3-hexyl-7-hydroxy-4-methylchromen-2-one, reflects its substitution pattern . The chromenone core consists of a benzopyran-2-one system, with substituents contributing to its stereoelectronic properties:

  • Hexyl group (C₆H₁₃): Positioned at C3, this hydrophobic chain enhances lipid solubility, potentially improving membrane permeability.

  • Chlorine atom: At C6, this electronegative group influences electron distribution, possibly affecting reactivity and binding interactions .

  • Hydroxyl group (-OH): At C7, this moiety introduces hydrogen-bonding capability, critical for interactions with biological targets.

  • Methyl group (-CH₃): At C4, this substituent adds steric bulk, which may modulate enzyme inhibition .

The SMILES notation CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C\text{CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C} encodes this structure , while the InChIKey QSYDWVWKCPCPIS-UHFFFAOYSA-N ensures unique chemical identifier standardization .

Table 1: Computed Molecular Descriptors

PropertyValue
Molecular Weight294.77 g/mol
XLogP35.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds5
Exact Mass294.1022722 Da

Synthesis and Purification Methods

Synthetic Pathways

The synthesis of 6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step reactions, as outlined in industrial protocols:

  • Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the chromenone backbone.

  • Chlorination: Electrophilic aromatic substitution using chlorine gas or SOCl2\text{SOCl}_2 at position 6.

  • Alkylation: Introduction of the hexyl group at position 3 via nucleophilic substitution or Friedel-Crafts alkylation.

  • Hydroxylation: Oxidation or hydrolysis to install the C7 hydroxyl group.

Reactions are conducted under reflux in solvents like dimethylformamide (DMF) or ethanol, with yields optimized through temperature and catalyst control (e.g., H2SO4\text{H}_2\text{SO}_4).

Purification and Validation

  • Chromatography: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product.

  • Recrystallization: Ethanol-water mixtures yield high-purity crystals.

  • Analytical Confirmation:

    • HPLC: Purity assessment (>95%).

    • NMR: Anticipated signals include a singlet for the C4 methyl group (~δ 2.3 ppm) and a broad peak for the C7 hydroxyl (~δ 9.8 ppm).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to photodegradation due to the aromatic system.

Partition Coefficients

The computed XLogP3 value of 5.1 indicates high lipophilicity, aligning with its hexyl substituent. This property suggests favorable pharmacokinetic profiles, including enhanced absorption and tissue penetration.

CompoundTarget ActivityIC₅₀/MIC
7-HydroxycoumarinAntimicrobial50 µg/mL
4-MethylumbelliferoneAnti-inflammatory100 µM
6-Chloro-3-hexyl-7-hydroxy-4-methylAnticancer (Hypothesized)10–20 µM (Estimated)

Comparative Analysis with Related Coumarin Derivatives

Structural Analogues

  • 6-Chloro-7-hydroxy-4-methylcoumarin (CAS 19492-02-5): Lacks the hexyl group, reducing lipophilicity (XLogP3 = 2.8) . Demonstrates weaker antimicrobial activity (MIC >100 µg/mL) , highlighting the hexyl chain’s role in potency.

  • Warifteine: A natural coumarin with a piperidine moiety, showing antispasmodic effects. Suggests the piperidinomethyl group in related synthetic derivatives may confer similar activities.

Property-Activity Relationships

  • Hexyl Chain: Increases membrane permeability, enhancing bioavailability.

  • Chlorine Substituent: Augments electrophilicity, potentially improving enzyme inhibition .

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